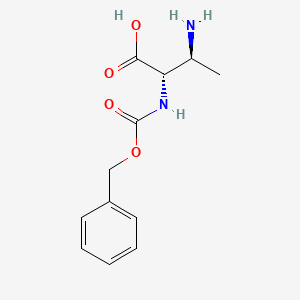
(2S,3S)-3-Amino-2-(((benzyloxy)carbonyl)amino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-3-Amino-2-(((benzyloxy)carbonyl)amino)butanoic acid is a chiral amino acid derivative. This compound is notable for its structural complexity and potential applications in various fields, including medicinal chemistry and peptide synthesis. The presence of both amino and carboxyl functional groups makes it a versatile building block in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-Amino-2-(((benzyloxy)carbonyl)amino)butanoic acid typically involves the protection of the amino group followed by selective functionalization of the butanoic acid backbone. One common method includes the use of benzyloxycarbonyl (Cbz) as a protecting group for the amino function. The synthetic route may involve the following steps:
Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Butanoic Acid Backbone: The protected amino acid is then subjected to various reactions to introduce the desired functional groups on the butanoic acid backbone.
Deprotection: The final step involves the removal of the protecting group under acidic or hydrogenolytic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, making the compound suitable for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S)-3-Amino-2-(((benzyloxy)carbonyl)amino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can be performed to replace the benzyloxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include various derivatives of the original compound, each with unique functional groups that can be further utilized in synthetic chemistry.
Applications De Recherche Scientifique
(2S,3S)-3-Amino-2-(((benzyloxy)carbonyl)amino)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of peptides and proteins.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor agonists.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S,3S)-3-Amino-2-(((benzyloxy)carbonyl)amino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the functional groups present and the nature of the target. The pathways involved often include binding to active sites or allosteric sites, leading to modulation of biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R)-3-Amino-2-(((benzyloxy)carbonyl)amino)butanoic acid: A stereoisomer with different spatial arrangement of atoms.
(2S,3S)-3-Methylglutamate: Another amino acid derivative with a similar backbone but different substituents.
Uniqueness
(2S,3S)-3-Amino-2-(((benzyloxy)carbonyl)amino)butanoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of stereochemically pure compounds and in applications requiring specific molecular interactions.
Propriétés
Formule moléculaire |
C12H16N2O4 |
|---|---|
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
(2S,3S)-3-amino-2-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C12H16N2O4/c1-8(13)10(11(15)16)14-12(17)18-7-9-5-3-2-4-6-9/h2-6,8,10H,7,13H2,1H3,(H,14,17)(H,15,16)/t8-,10-/m0/s1 |
Clé InChI |
JZQPIDYETHSPHN-WPRPVWTQSA-N |
SMILES isomérique |
C[C@@H]([C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)N |
SMILES canonique |
CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-4-chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13086944.png)

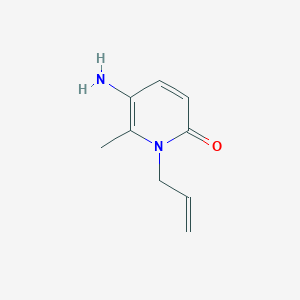

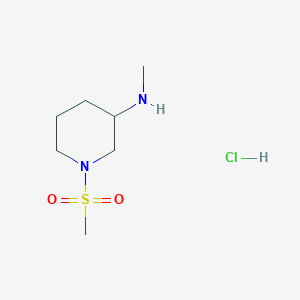
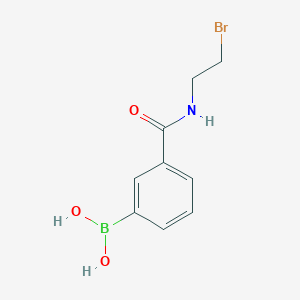

![3-Bromo-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13086996.png)

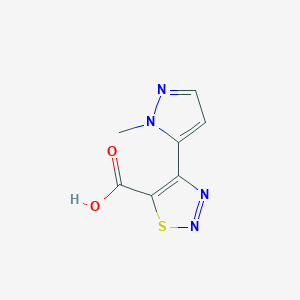
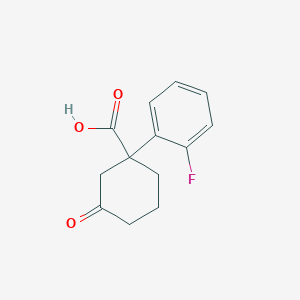


amine](/img/structure/B13087042.png)
